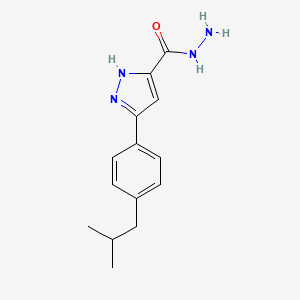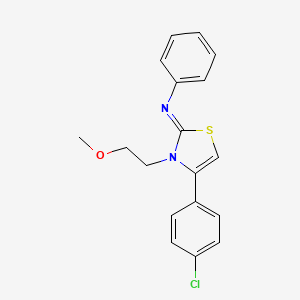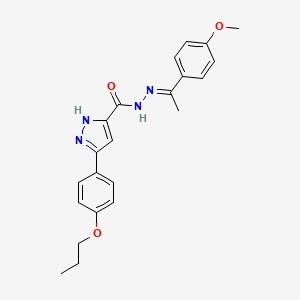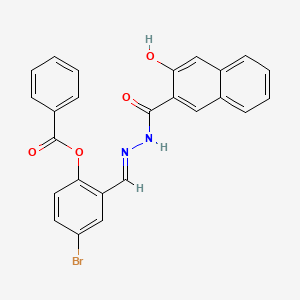
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H16N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
The synthesis of 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-isobutylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反应分析
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential applications in the development of new drugs due to its biological activity. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent. It may also have applications in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1H-pyrazole: This compound has a fluorine atom instead of an isobutyl group, which can affect its chemical and biological properties.
1-(4-Bromophenyl)-1H-pyrazole:
3-Cyclopropyl-1H-pyrazole: The cyclopropyl group can impart different steric and electronic effects compared to the isobutyl group.
属性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C14H18N4O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(18-17-12)14(19)16-15/h3-6,8-9H,7,15H2,1-2H3,(H,16,19)(H,17,18) |
InChI 键 |
CUQPBIQBFVHTCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)

![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)
![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12018246.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018249.png)


